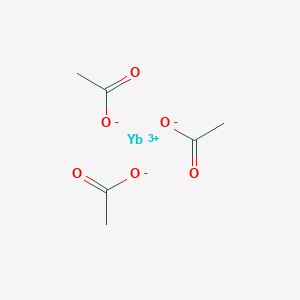
Ytterbium(3+) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(3+) acetate is a useful research compound. Its molecular formula is C6H9O6Yb and its molecular weight is 350.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ytterbium(3+) acetate serves as a precursor for the synthesis of upconversion luminescent materials . These materials are crucial in applications such as:
- Security features : Used in anti-counterfeiting technologies.
- Optical devices : Enhancing performance in sensors and imaging systems.
Biology and Medicine
In biological applications, ytterbium complexes derived from this compound are utilized as near-infrared fluorophores for live-cell imaging. The enhanced luminescence provided by these complexes allows for deeper tissue penetration, making them suitable for advanced biomedical imaging techniques .
Catalysis
This compound acts as a catalyst in specific organic reactions, such as the methoxycarbonylation of isophorondiamine. Its catalytic properties facilitate various chemical transformations, contributing to advancements in synthetic organic chemistry .
Case Study 1: Near-Infrared Fluorophores
A study highlighted the development of highly luminescent ytterbium complexes suitable for live-cell imaging. The research demonstrated that these complexes significantly enhance imaging capabilities due to their near-infrared emission properties, allowing for improved visualization of biological processes .
Case Study 2: Upconversion Nanoparticles
Research involving upconversion nanoparticles incorporated with this compound showed promising results in detecting low concentrations of analytes through luminescence sensing techniques. This study illustrated the potential of these nanoparticles in environmental monitoring and biomedical diagnostics .
Eigenschaften
CAS-Nummer |
16922-12-6 |
|---|---|
Molekularformel |
C6H9O6Yb |
Molekulargewicht |
350.18 g/mol |
IUPAC-Name |
ytterbium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Yb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
OSCVBYCJUSOYPN-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Key on ui other cas no. |
20981-49-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















